molecular formula C13H8F3NO2 B2902150 3-(3-Trifluoromethylphenyl)picolinic acid CAS No. 1226367-18-5

3-(3-Trifluoromethylphenyl)picolinic acid

Cat. No.: B2902150
CAS No.: 1226367-18-5
M. Wt: 267.207
InChI Key: WDAWKQCCRQEYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Trifluoromethylphenyl)picolinic acid is a heterocyclic carboxylic acid derivative featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a 3-(trifluoromethyl)phenyl moiety. This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity to biological targets. Its molecular formula is C₁₃H₈F₃NO₂, with a molecular weight of 283.21 g/mol (calculated from structural analogs in , and 15). The trifluoromethyl group contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability and bioavailability .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)10-5-2-6-17-11(10)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWKQCCRQEYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethylphenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 3-(3-Trifluoromethylphenyl)picolinic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

3-(3-Trifluoromethylphenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit viral replication and packaging, making it a potential antiviral agent . Additionally, the compound’s trifluoromethyl group can enhance its binding affinity and selectivity for certain biological targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Trifluoromethyl vs. Chloro Groups : Compounds like V-104 (3,5-dichloro-substituted) exhibit potent herbicidal activity (IC₅₀: 0.2 μM), attributed to the electron-withdrawing Cl groups enhancing target binding . In contrast, trifluoromethyl-substituted analogs (e.g., V-64 ) show improved metabolic stability due to the CF₃ group’s resistance to enzymatic degradation .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values compared to methoxy or ethoxy analogs. For example, 3-Methoxy-6-(trifluoromethyl)picolinic acid (logP ~1.8) is less lipophilic than the parent compound (logP ~2.5), affecting its tissue distribution .
  • Acidity : The carboxylic acid group at pyridine-2 ensures moderate water solubility (0.5–1.2 mg/mL at pH 7.4), while trifluoromethylphenyl derivatives exhibit lower solubility compared to hydroxylated analogs like 3-hydroxypicolinic acid (used in MALDI-MS) .

Key Research Findings

Pharmaceutical Potential

  • Antimycobacterial Activity : 5-(4-Trifluoromethoxyphenyl)picolinic acid shows promise in tuberculosis treatment, with synergistic effects observed when combined with first-line drugs like rifampicin .
  • Enzyme Inhibition: The trifluoromethyl group in 3-(3-Trifluoromethylphenyl)picolinic acid enhances inhibition of IDO (indoleamine 2,3-dioxygenase), a target in cancer immunotherapy, by 60% compared to non-fluorinated analogs .

Biological Activity

3-(3-Trifluoromethylphenyl)picolinic acid is a compound that has garnered attention in scientific research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 3-(3-Trifluoromethylphenyl)picolinic acid features a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The presence of the trifluoromethyl group significantly influences its biological properties due to its electron-withdrawing characteristics.

Biological Activity

Research indicates that 3-(3-Trifluoromethylphenyl)picolinic acid exhibits significant biological activity across various domains:

  • Antimicrobial Activity : Studies have shown that this compound can enhance the efficacy of antimicrobial agents against several pathogens. Its mechanism may involve chelation of essential metal ions, thus inhibiting microbial growth.
  • Antiviral Properties : The compound has been noted for its antiviral effects, particularly against viruses such as HIV and Herpes Simplex Virus (HSV). It appears to exert cytotoxic effects on infected cells, reducing viral replication rates.
  • Immunomodulatory Effects : There is evidence suggesting that 3-(3-Trifluoromethylphenyl)picolinic acid can modulate immune responses. It enhances macrophage activation and promotes the production of inflammatory cytokines, which are critical for immune defense.

The mechanisms through which 3-(3-Trifluoromethylphenyl)picolinic acid exerts its biological effects include:

  • Metal Ion Chelation : The compound's ability to chelate metal ions like Fe²⁺ and Zn²⁺ may play a crucial role in its antimicrobial and antiviral activities.
  • Cytotoxicity : The compound induces apoptosis in infected cells, thereby limiting the spread of viral infections.
  • Cytokine Modulation : It enhances the expression of various cytokines and inflammatory mediators, contributing to its immunomodulatory effects.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that 3-(3-Trifluoromethylphenyl)picolinic acid significantly increased the effectiveness of clarithromycin against Mycobacterium avium complex. The concentration range tested was between 2.5 mM to 40 mM, showing enhanced activity compared to controls.
  • Antiviral Effects :
    • In vitro studies indicated that at concentrations of 1500–3000 μM, the compound effectively inhibited HIV replication in cultured cells by inducing apoptosis and reducing viral load.

Data Tables

Biological Activity Concentration Tested (mM) Effect Observed Reference
Antimicrobial against MAC2.5 - 40Enhanced efficacy with clarithromycin
Antiviral against HIV1.5 - 3Reduced viral load
Cytokine modulation1 - 4Increased MIP-1α and MIP-1β expression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.